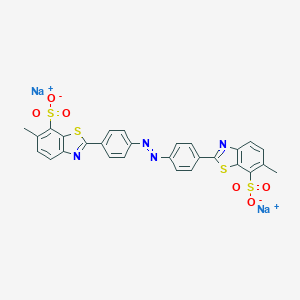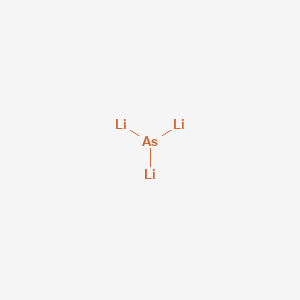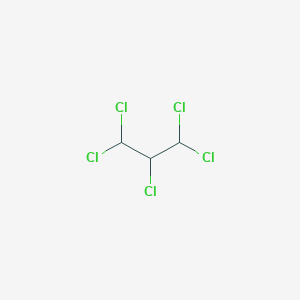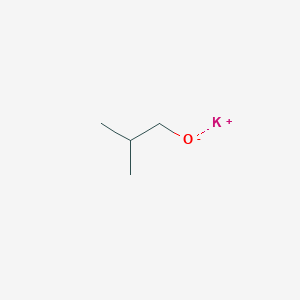
3'-Phosphate-adenosine-5'-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Phosphate-Adenosine-5’-Diphosphate is an adenine nucleotide containing phosphate groups at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfonate, a cofactor of sulfotransferases . This compound is found in almost all organisms and is obtained as a by-product of sulfur and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Phosphate-Adenosine-5’-Diphosphate involves the enzymatic conversion of 3’-phosphoadenosine 5’-phosphosulfonate using sulfotransferases. The reaction conditions typically include the presence of specific enzymes and cofactors that facilitate the transfer of sulfonate groups .
Industrial Production Methods: Industrial production of 3’-Phosphate-Adenosine-5’-Diphosphate can be achieved through the chemoenzymatic synthesis of heparin. This process involves the use of Escherichia coli crude extracts containing overexpressed enzymes and a fourth unidentified protein that degrades adenosine diphosphate, a by-product of the synthesis reaction .
Chemical Reactions Analysis
Types of Reactions: 3’-Phosphate-Adenosine-5’-Diphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation. It is capable of blocking exoribonucleases activity in the nucleus and cytosol, and it stimulates stomatal closure .
Common Reagents and Conditions: Common reagents used in these reactions include specific enzymes such as hydroxysteroid sulfotransferases. The conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions include adenosine monophosphate and other phosphorylated nucleotides .
Scientific Research Applications
3’-Phosphate-Adenosine-5’-Diphosphate has a wide range of scientific research applications:
Mechanism of Action
3’-Phosphate-Adenosine-5’-Diphosphate exerts its effects by blocking exoribonucleases activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid signaling . It also blocks RNA catabolism and may serve as a physiological modulator of poly (ADP-ribose) polymerase 1 activity .
Comparison with Similar Compounds
- Adenosine 3’,5’-bisphosphate
- 3’-Phosphoadenosine 5’-phosphosulfonate
- Adenosine 5’-phosphosulfate
Uniqueness: 3’-Phosphate-Adenosine-5’-Diphosphate is unique due to its ability to block exoribonucleases activity and serve as a secondary messenger during abscisic acid signaling. It also plays a crucial role in the synthesis of heparin, making it valuable in both biological and industrial applications .
Properties
CAS No. |
13400-10-7 |
|---|---|
Molecular Formula |
C10H16N5O13P3 |
Molecular Weight |
507.18 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
GBBWIZKLHXYJOA-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |
Synonyms |
3'-phospho-ADP 3'-phosphoadenosine diphosphate 5'-diphosphoadenosine 3'-phosphate 5'-ppAp-3' adenosine 3'-phosphate 5'-diphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)










